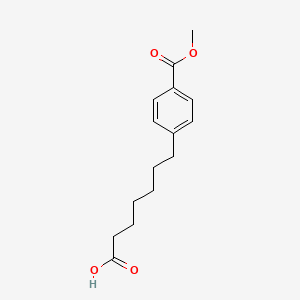![molecular formula C42H50NNiP2Si2+ B13092160 [1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel](/img/structure/B13092160.png)
[1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel is a coordination compound that features a nickel center coordinated to two triphenylphosphine ligands and a [1,1,1-trimethyl-N-(trimethylsilyl)silanaminato] ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel typically involves the reaction of nickel(II) chloride with triphenylphosphine and [1,1,1-trimethyl-N-(trimethylsilyl)silanaminato] ligand under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction and formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel species.
Substitution: Ligand substitution reactions can occur, where the triphenylphosphine or [1,1,1-trimethyl-N-(trimethylsilyl)silanaminato] ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nickel(III) or nickel(IV) complexes, while reduction reactions may produce nickel(I) or nickel(0) species. Substitution reactions result in the formation of new nickel complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes. Its unique coordination environment allows for selective activation of substrates and efficient catalysis.
Biology and Medicine
Industry
In industry, this compound may find applications in the development of new materials, such as advanced polymers and coatings. Its catalytic properties can be leveraged to improve the efficiency and selectivity of industrial chemical processes .
Wirkmechanismus
The mechanism by which [1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel exerts its effects is primarily through its role as a catalyst. The nickel center can coordinate to substrates, facilitating their activation and subsequent transformation. The triphenylphosphine and [1,1,1-trimethyl-N-(trimethylsilyl)silanaminato] ligands play a crucial role in stabilizing the nickel center and modulating its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(triphenylphosphine)nickel(II) chloride: This compound features a similar coordination environment but lacks the [1,1,1-trimethyl-N-(trimethylsilyl)silanaminato] ligand.
Nickel(II) acetylacetonate: Another nickel complex with different ligands, commonly used in catalysis.
Nickel(II) bis(diphenylphosphino)ethane: A nickel complex with diphenylphosphino ligands, used in similar catalytic applications.
Uniqueness
The presence of the [1,1,1-trimethyl-N-(trimethylsilyl)silanaminato] ligand in [1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel imparts unique steric and electronic properties to the compound. This can result in different reactivity and selectivity compared to other nickel complexes, making it a valuable compound for specific catalytic applications .
Eigenschaften
Molekularformel |
C42H50NNiP2Si2+ |
|---|---|
Molekulargewicht |
745.7 g/mol |
IUPAC-Name |
bis(trimethylsilyl)azanide;nickel;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.C6H18NSi2.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2,3)7-9(4,5)6;/h2*1-15H;1-6H3;/q;;-1;/p+2 |
InChI-Schlüssel |
KBEAVYRUJMEMHQ-UHFFFAOYSA-P |
Kanonische SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


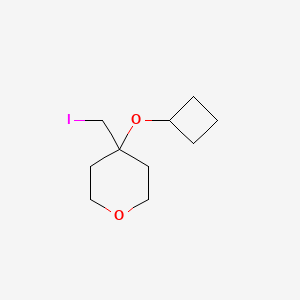
![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13092079.png)
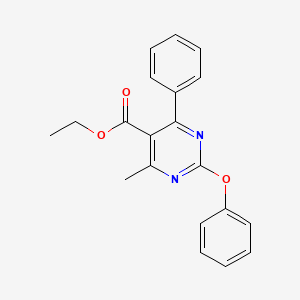
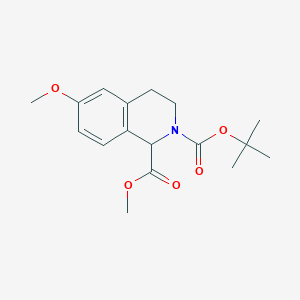
![Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B13092093.png)
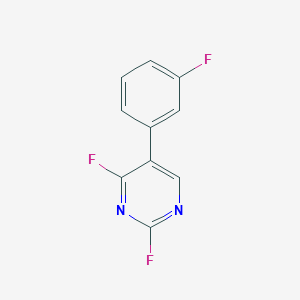


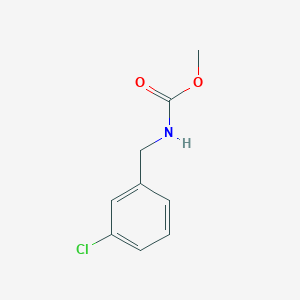

![[1,2,4]Triazolo[1,5-b][1,2,4]triazin-7(3H)-one](/img/structure/B13092129.png)

![5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride](/img/structure/B13092144.png)
